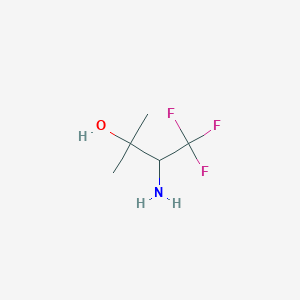

3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol

Description

Contextualization of 3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol within Contemporary Organic Synthesis

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structure—a tertiary alcohol bearing both a trifluoromethyl group and an amino group—positions it as a highly valuable building block in modern organic synthesis. Its utility can be inferred from the broad applications of structurally similar compounds. google.comgoogle.com

The trifluoromethyl group is a well-established bioisostere for an isopropyl group, meaning it can mimic its steric profile while offering profoundly different electronic properties. sigmaaldrich.com This makes trifluoromethylated compounds like this compound attractive for the synthesis of peptide mimics and other biologically active molecules where metabolic stability and binding affinity are crucial. sigmaaldrich.com The presence of both an amino and a hydroxyl group provides two distinct points for further chemical modification, allowing for its incorporation into larger, more complex molecules such as heterocycles or as a chiral auxiliary in asymmetric synthesis. google.com For instance, similar fluorinated amino alcohols are key intermediates in the synthesis of pharmaceuticals, including dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of type II diabetes.

Overview of Trifluoromethyl-Containing Building Blocks in Academic Research

Trifluoromethyl (-CF3) containing building blocks are foundational to modern fluorine chemistry, with applications spanning pharmaceuticals, agrochemicals, and advanced materials. sigmaaldrich.com The incorporation of a CF3 group can significantly enhance a molecule's lipophilicity, which improves its ability to cross biological membranes, and its metabolic stability, by blocking sites susceptible to oxidative degradation by enzymes. sigmaaldrich.com

Research has demonstrated that the strong electron-withdrawing nature of the trifluoromethyl group can profoundly influence the reactivity and properties of adjacent functional groups. This has led to the development of a vast library of trifluoromethylated reagents and synthons. These building blocks are employed in two primary strategies: the direct introduction of a CF3 group onto a molecule or the construction of a molecular core using a pre-trifluoromethylated starting material. The latter approach, for which this compound is a prime example, is often more efficient for creating complex fluorinated molecules.

Table 1: Impact of Trifluoromethyl Group on Molecular Properties

| Property | Effect of -CF3 Introduction | Rationale |

| Lipophilicity | Increased | High hydrophobicity of the C-F bond. |

| Metabolic Stability | Increased | Strong C-F bond resists enzymatic cleavage. |

| Binding Affinity | Can be enhanced | Alters electronic interactions and conformation. |

| Acidity of nearby protons | Increased | Strong inductive electron-withdrawing effect. |

| Bioavailability | Often Improved | A combination of increased lipophilicity and stability. |

Structure

3D Structure

Properties

Molecular Formula |

C5H10F3NO |

|---|---|

Molecular Weight |

157.13 g/mol |

IUPAC Name |

3-amino-4,4,4-trifluoro-2-methylbutan-2-ol |

InChI |

InChI=1S/C5H10F3NO/c1-4(2,10)3(9)5(6,7)8/h3,10H,9H2,1-2H3 |

InChI Key |

IDLNVUPTCMPVBB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(C(F)(F)F)N)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 4,4,4 Trifluoro 2 Methylbutan 2 Ol

Asymmetric Synthesis of Enantiopure 3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol

Chiral Catalysis in the Preparation of Specific Stereoisomers

Asymmetric synthesis is crucial for accessing enantiomerically pure compounds. Chiral Brønsted acids and chiral phase-transfer catalysts have been recognized as valuable tools in asymmetric synthesis. nih.govims.ac.jp The development of novel cinchona alkaloid-derived chiral phase-transfer catalysts, for example, has enabled highly chemo-, regio-, diastereo-, and enantioselective umpolung additions of trifluoromethyl imines to α,β-unsaturated N-acylpyrroles, providing a pathway to enantiomerically enriched chiral trifluoromethylated γ-amino acids. nih.gov

Another prominent strategy involves the use of chiral metal complexes. For instance, a method for the asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid utilizes a recyclable chiral auxiliary to form a Ni(II) complex with a glycine (B1666218) Schiff base. mdpi.com This complex is then alkylated with CF₃–CH₂–I under basic conditions. mdpi.com Similarly, chiral Ni(II) complexes have been used for the synthesis of α,α-disubstituted amino acid derivatives. nih.gov The asymmetric reduction of α-aminoalkyl trifluoromethyl ketones is another key approach. The use of chiral oxazaborolidine catalysts in the presence of borane (B79455) can achieve enantioselective reduction of aminoketones to yield optically active amino alcohols with high enantiomeric excess. researchgate.net

These catalytic strategies are designed to control the three-dimensional arrangement of atoms during the reaction, leading directly to the desired stereoisomer and avoiding the need for subsequent resolution steps. The choice of catalyst and reaction conditions is critical for achieving high diastereoselectivity and enantioselectivity. researchgate.net

Chromatographic Resolution Techniques for Enantiomer Separation

When a synthesis results in a mixture of enantiomers (a racemic mixture), chromatographic resolution is a primary method for their separation. nih.gov This technique relies on the use of a chiral environment, typically a chiral stationary phase (CSP), that interacts differently with each enantiomer, causing them to travel through the chromatography column at different rates. nih.govsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. Various types of CSPs are available, including those based on polysaccharides, macrocyclic glycopeptides (like teicoplanin and ristocetin (B1679390) A), and crown ethers. sigmaaldrich.comnih.govmst.edumst.edu Macrocyclic glycopeptide-based CSPs are particularly effective for separating the enantiomers of underivatized amino acids because they possess ionic groups and are compatible with a range of aqueous and organic mobile phases. sigmaaldrich.commst.edu The separation mechanism often involves multiple interactions, including hydrogen bonding, ionic interactions, and inclusion complexation, between the analyte and the CSP. sigmaaldrich.com

Comprehensive two-dimensional gas chromatography (GC×GC) is another powerful technique, especially for volatile derivatives of amino acids. nih.gov In this method, compounds are often derivatized, for example, as N-trifluoroacetyl-O-methyl esters, to increase their volatility before being separated on a chiral column. nih.gov The selection of the appropriate CSP and mobile phase is critical for achieving effective separation, with factors like separation factor (α) and resolution (Rₛ) being key indicators of success. nih.gov

| Technique | Chiral Stationary Phase (CSP) Type | Typical Application |

| Chiral HPLC | Macrocyclic Glycopeptides (e.g., Teicoplanin) | Direct separation of underivatized amino acid enantiomers. sigmaaldrich.commst.edu |

| Chiral HPLC | Crown Ethers | Resolution of chiral precursors of biologically active agents. nih.gov |

| Chiral GC | Cyclodextrin derivatives (e.g., Chirasil-Dex) | Separation of derivatized amino acid enantiomers. nih.gov |

Synthesis of Racemic Forms and Diastereomeric Mixtures

The synthesis of racemic or diastereomeric mixtures of β-amino-α-trifluoromethyl alcohols can be achieved through several general methods where stereochemical control is not imposed. A common approach is the reduction of α-aminoalkyl trifluoromethyl ketones. nih.gov These ketone precursors can be synthesized via methods like the Dakin–West reaction, where an α-amino acid derivative is treated with trifluoroacetic acid anhydride (B1165640) (TFAA). nih.gov Subsequent reduction of the ketone functionality, for instance with sodium borohydride (B1222165) (NaBH₄), typically yields a mixture of diastereomeric amino alcohols. nih.gov

Another significant route is the nucleophilic trifluoromethylation of α-amino aldehydes using reagents like (trifluoromethyl)trimethylsilane (B129416) (TMS-CF₃), known as the Ruppert-Prakash reagent. nih.gov The addition of the CF₃ group to the aldehyde carbonyl creates a new stereocenter, and without a chiral directing group or catalyst, this reaction often produces a mixture of diastereomers. nih.gov For example, the addition of TMS-CF₃ to an N-protected α-amino aldehyde, followed by reduction and deprotection, can result in a mixture of diastereomers. nih.gov These methods are valuable for producing the basic molecular scaffold, which can then be subjected to chromatographic resolution if a single stereoisomer is required.

Protecting Group Strategies in the Synthesis of this compound Precursors

In the multi-step synthesis of complex molecules like this compound, protecting groups are essential tools to prevent unwanted side reactions at reactive functional groups, particularly the amino group. masterorganicchemistry.comresearchgate.net Carbamates are among the most useful and widely employed protecting groups for amines. masterorganicchemistry.com

The tert-butoxycarbonyl (Boc) group is a popular choice, especially in solid-phase peptide synthesis. It is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a base like sodium bicarbonate or 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.uk The Boc group is stable under a variety of conditions, including basic and nucleophilic environments, which allows for chemical modifications at other parts of the molecule without affecting the protected amine.

Another common protecting group is the benzyloxycarbonyl (Cbz or Z) group, first introduced by Bergmann and Zervas. masterorganicchemistry.comresearchgate.net It is typically installed by reacting the amine with benzyl (B1604629) chloroformate. The Cbz group is stable to mild acidic and basic conditions, making it orthogonal to the Boc group, meaning one can be removed selectively in the presence of the other. masterorganicchemistry.com This orthogonality is crucial in complex syntheses requiring differential protection of multiple amine functionalities. masterorganicchemistry.com

| Protecting Group | Abbreviation | Structure of Protecting Group | Common Reagent for Introduction | Key Stability Features |

| tert-butoxycarbonyl | Boc | (CH₃)₃C-O-C(O)- | Di-tert-butyl dicarbonate (Boc₂O) | Stable to base and catalytic hydrogenation. masterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz or Z | C₆H₅CH₂-O-C(O)- | Benzyl chloroformate | Stable to mild acid and base. researchgate.net |

| 9-Fluorenylmethoxycarbonyl | Fmoc | C₁₅H₁₁O₂- | Fmoc-Cl or Fmoc-OSu | Stable to acid and hydrogenation; base-labile. masterorganicchemistry.com |

De-protection Methodologies for Related Amino Alcohol Derivatives

The Boc group is acid-labile and is commonly removed under acidic conditions. researchgate.net A solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is frequently used for this purpose. fishersci.co.ukthermofisher.com Alternatively, hydrochloric acid (HCl) in a solvent such as dioxane or water can be employed. fishersci.co.ukreddit.com These methods effectively hydrolyze the carbamate (B1207046) to release the free amine. fishersci.co.uk For substrates sensitive to strong acids, milder, non-acidic methods involving reagents like trimethylsilyl (B98337) iodide (TMSI) can be used. fishersci.co.uk

The Cbz group is typically removed by catalytic hydrogenation. masterorganicchemistry.com This reaction involves treating the Cbz-protected compound with hydrogen gas (H₂) in the presence of a palladium catalyst, often palladium on carbon (Pd-C). masterorganicchemistry.com This process cleaves the benzyl-oxygen bond, releasing the free amine, toluene, and carbon dioxide. This deprotection method is advantageous because it proceeds under neutral conditions.

| Protecting Group | Common Deprotection Reagent(s) | Conditions |

| Boc | Trifluoroacetic acid (TFA); Hydrochloric acid (HCl) | Strong acidic conditions, typically at 0 °C to room temperature. fishersci.co.ukthermofisher.com |

| Cbz | H₂ with Palladium on Carbon (Pd-C) | Catalytic hydrogenation. masterorganicchemistry.com |

| Fmoc | Piperidine in DMF | Basic conditions. masterorganicchemistry.comsigmaaldrich.com |

Stereochemistry and Conformational Analysis of 3 Amino 4,4,4 Trifluoro 2 Methylbutan 2 Ol

Elucidation of Absolute and Relative Stereochemistry

The definitive determination of the absolute and relative stereochemistry of a chiral molecule is most reliably achieved through single-crystal X-ray crystallography. This technique provides a precise three-dimensional map of the atomic arrangement in the crystalline state, from which the absolute configuration (R/S) of each stereocenter and the relative orientation of substituents (syn/anti) can be unambiguously assigned. For molecules that are difficult to crystallize, modern spectroscopic techniques such as molecular rotational resonance spectroscopy, often in combination with chiral tagging, can provide information on the absolute configuration in the gas phase.

Diastereoselectivity and Enantioselectivity in Synthetic Reactions

The synthesis of β-amino-α-trifluoromethyl alcohols, such as 3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol, often involves the nucleophilic addition of a trifluoromethyl group to an α-amino aldehyde or ketone precursor. The stereochemical outcome of such reactions is of paramount importance, and significant research has been dedicated to controlling both diastereoselectivity and enantioselectivity.

An efficient route to β-amino-α-trifluoromethyl alcohols is the nucleophilic trifluoromethylation of α-amino aldehydes using reagents like (trifluoromethyl)trimethylsilane (B129416) (TMS-CF3). These reactions have been shown to proceed with a degree of diastereoselectivity, often favoring the formation of the anti-isomer. nih.gov The level of diastereoselectivity can be influenced by the nature of the protecting groups on the nitrogen atom and the reaction conditions. For instance, to obtain the syn-isomer, a two-step process involving oxidation of the alcohol to a ketone followed by a diastereoselective reduction can be employed. nih.gov

The reduction of α-aminoalkyl trifluoromethyl ketones is another common strategy. The choice of reducing agent can have a significant impact on the diastereomeric ratio of the resulting amino alcohol. For example, reductions with sodium borohydride (B1222165) (NaBH4) have shown high stereoselectivity in favor of the syn-isomers in certain systems. nih.gov Conversely, the use of bulkier reducing agents or the formation of metal chelates can reverse the stereochemical preference, leading to the anti-isomer as the major product. nih.gov

Enantioselective synthesis is crucial for accessing single enantiomers of chiral molecules. This can be achieved by using chiral auxiliaries, chiral catalysts, or by starting from an enantiomerically pure precursor. For example, the alkylation of chiral nickel(II) complexes of glycine (B1666218) Schiff bases has been successfully employed for the asymmetric synthesis of various fluorinated amino acids, which can be precursors to compounds like this compound. mdpi.combeilstein-journals.org These methods can achieve high levels of diastereomeric excess (de) and enantiomeric excess (ee).

| Reaction Type | Reagents | Major Stereoisomer | Diastereomeric Ratio (dr) or Diastereomeric Excess (de) |

| Nucleophilic Trifluoromethylation | α-amino aldehyde + TMS-CF3 | anti | Variable |

| Ketone Reduction | α-aminoalkyl trifluoromethyl ketone + NaBH4 | syn | High |

| Asymmetric Alkylation | Chiral Ni(II) complex + Alkylating agent | Dependent on chiral auxiliary | >90% de in some cases beilstein-journals.org |

This table presents generalized outcomes for the synthesis of related β-amino-α-trifluoromethyl alcohols and may not represent the specific results for this compound.

Conformational Preferences and Intermolecular Interactions

The conformational preferences of this compound are governed by a balance of steric hindrance, intramolecular hydrogen bonding, and stereoelectronic effects. The rotation around the C2-C3 bond is of particular interest, as it determines the relative positioning of the bulky trifluoromethyl, methyl, amino, and hydroxyl groups.

Intramolecular hydrogen bonding is expected to play a significant role in stabilizing certain conformers. A hydrogen bond can form between the hydroxyl group (donor) and the lone pair of electrons on the nitrogen atom of the amino group (acceptor), or less commonly, between the N-H of the amino group and the oxygen of the hydroxyl group. The former (O-H···N) is generally more favorable and would lead to a cyclic-like arrangement, restricting the conformational freedom of the molecule. The strength of this interaction would influence the equilibrium population of different rotamers.

The presence of multiple polar groups also dictates the nature of intermolecular interactions in the condensed phase. In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the hydroxyl and amino groups of different molecules can lead to the formation of extended networks. These interactions are crucial for the packing of molecules in a crystal lattice and can influence the physical properties of the substance, such as its melting point and solubility.

Impact of Fluorine Substitution on Molecular Conformation

The substitution of hydrogen atoms with fluorine, particularly in the form of a trifluoromethyl group, has a profound impact on molecular conformation. One of the key stereoelectronic interactions involving fluorine is the "gauche effect." This effect describes the tendency of a molecule containing electronegative substituents to adopt a gauche conformation (a dihedral angle of approximately 60°) rather than the sterically less hindered anti conformation (a dihedral angle of 180°).

In the context of this compound, the gauche effect can influence the dihedral angle between the trifluoromethyl group and the amino or hydroxyl group. This preference is often attributed to hyperconjugative interactions, where there is a stabilizing donation of electron density from a C-H or C-C sigma bonding orbital into the low-lying anti-bonding orbital of the C-F bond (σ → σ*C-F). For this interaction to be maximal, a gauche or anti-periplanar arrangement is required.

| Effect | Description | Potential Impact on this compound |

| Gauche Effect | Preference for a gauche conformation between electronegative substituents. | May favor a gauche arrangement between the CF3 group and the amino/hydroxyl group. |

| Hyperconjugation | Stabilizing interaction between a filled σ orbital and an empty σ* orbital. | σC-C → σC-F or σC-H → σC-F interactions could stabilize specific rotamers. |

| Dipole-Dipole Interactions | Electrostatic interactions between polar bonds. | Interactions between C-F, C-O, and C-N dipoles will influence conformational stability. |

| Intramolecular Hydrogen Bonding | Hydrogen bond between the -OH and -NH2 groups. | Can lock the molecule into a specific conformation, overriding other effects. |

Derivatization and Structural Modifications of 3 Amino 4,4,4 Trifluoro 2 Methylbutan 2 Ol

Synthesis of Functionalized Analogues

The synthesis of functionalized analogues of 3-amino-4,4,4-trifluoro-2-methylbutan-2-ol can be achieved through various established synthetic methodologies. A primary route for introducing functionality is through the modification of the primary amino group. This can be readily achieved via standard N-alkylation or N-acylation reactions. For instance, the reaction of the parent amino alcohol with a range of acyl chlorides or anhydrides in the presence of a base can yield a library of N-acyl derivatives. Similarly, reductive amination with aldehydes or ketones can produce N-alkylated analogues.

Another key functional handle is the tertiary hydroxyl group. While typically less reactive than a primary or secondary alcohol, it can be derivatized, for example, through O-acylation under more forcing conditions or by conversion to an ether. The strategic protection of the amino group is often a prerequisite for selective modification of the hydroxyl group.

The synthesis of β-amino-α-trifluoromethyl alcohols, a class of compounds to which this compound belongs, can also be approached through methods such as the reduction of α-aminoalkyl trifluoromethyl ketones. nih.gov This approach allows for the introduction of diversity at the carbon backbone prior to the formation of the amino alcohol functionality.

| Derivative Type | General Synthetic Method | Potential Functional Groups Introduced |

| N-Acyl Analogues | Acylation with acyl chlorides or anhydrides | Amides, esters, carbonates |

| N-Alkyl Analogues | Reductive amination with aldehydes/ketones | Secondary or tertiary amines |

| O-Acyl Analogues | Esterification with acyl chlorides/anhydrides | Esters |

| O-Alkyl Analogues | Williamson ether synthesis | Ethers |

Exploration of Core Structure Modifications for Diversification

Diversification of the core structure of this compound is essential for a comprehensive understanding of its structure-activity relationships in various contexts. Modifications can be targeted at several positions within the molecule.

One area of exploration is the alteration of the substitution pattern on the carbon backbone. For example, homologation of the carbon chain or the introduction of cyclic structures could be explored. The synthesis of analogues with different substitution patterns on the carbon atom bearing the amino group could also be of interest.

Modification of the trifluoromethyl group, while synthetically challenging, could offer significant insights. Replacing it with other fluoroalkyl groups could modulate the electronic properties and lipophilicity of the molecule.

The development of β-amino alcohol derivatives has been shown to be a fruitful area of research, with applications in medicinal chemistry. nih.gov The strategies employed in these studies, such as the condensation of amino-substituted pyrazoles with aryloxy oxiranes, could potentially be adapted to create novel derivatives of this compound. nih.gov

| Modification Site | Potential Structural Change | Anticipated Property Modulation |

| Carbon Backbone | Introduction of alkyl or aryl substituents, cyclization | Altered steric hindrance and lipophilicity |

| Amino Group | Conversion to secondary/tertiary amines, amides, sulfonamides | Modified basicity and hydrogen bonding capacity |

| Hydroxyl Group | Conversion to ethers, esters | Altered polarity and metabolic stability |

| Trifluoromethyl Group | Replacement with other perfluoroalkyl chains | Modified electronic effects and lipophilicity |

Preparation of Salt Forms for Research Applications

For many research applications, particularly in biological and pharmaceutical sciences, the preparation of salt forms of amino-containing compounds is a critical step. Salt formation can significantly improve the solubility, stability, and handling properties of a compound. Given the presence of a basic primary amino group, this compound can be readily converted into a variety of acid addition salts.

The general procedure for salt formation involves reacting the free base form of the amino alcohol with a stoichiometric amount of a suitable acid in an appropriate solvent. The resulting salt often precipitates from the solution and can be isolated by filtration. Common acids used for this purpose include hydrochloric acid, sulfuric acid, methanesulfonic acid, and tartaric acid. The choice of the counter-ion can have a significant impact on the physicochemical properties of the resulting salt. For instance, the hydrochloride salt of (R)-4-amino-3-fluoro-2-methylbutan-2-ol is a commercially available compound, highlighting the utility of this approach. chemscene.com

| Salt Form | Acid Used | Potential Advantages |

| Hydrochloride | Hydrochloric Acid | Good aqueous solubility, crystalline nature |

| Sulfate | Sulfuric Acid | Potentially different solubility profile, can be crystalline |

| Mesylate | Methanesulfonic Acid | Good solubility in organic and aqueous media |

| Tartrate | Tartaric Acid | Can be used for chiral resolution, may improve crystallinity |

Development of Polyfluorinated and Dimeric Amino Alcohol Derivatives

The introduction of additional fluorine atoms or the creation of dimeric structures can lead to compounds with unique properties. Polyfluorinated derivatives, for instance, often exhibit enhanced metabolic stability and altered lipophilicity. The synthesis of such compounds could involve starting from polyfluorinated building blocks or the selective fluorination of the existing scaffold, although the latter can be challenging.

| Derivative Type | General Synthetic Strategy | Potential Linkers (for Dimeric Derivatives) |

| Polyfluorinated Derivatives | Synthesis from polyfluorinated starting materials | N/A |

| Dimeric Derivatives (N-linked) | Reaction with bifunctional acylating or alkylating agents | Diacyl chlorides, dialdehydes (via reductive amination) |

| Dimeric Derivatives (O-linked) | Reaction with bifunctional alkylating agents | Dihaloalkanes |

Spectroscopic Characterization Methodologies for 3 Amino 4,4,4 Trifluoro 2 Methylbutan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. For 3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The structure of this compound contains several distinct proton environments.

Methyl Group (CH₃): A singlet corresponding to the three equivalent protons of the methyl group attached to the quaternary carbon (C2).

Methine Proton (CH): A quartet resulting from the coupling with the three fluorine atoms of the adjacent trifluoromethyl group.

Amino Protons (NH₂): A broad singlet, the chemical shift of which can be concentration and solvent dependent. These protons can exchange with deuterium (B1214612) oxide (D₂O).

Hydroxyl Proton (OH): A broad singlet that is also exchangeable with D₂O.

The integration of the peak areas would correspond to the ratio of protons in each environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ | 1.2 - 1.5 | Singlet (s) | 3H |

| CH | 3.5 - 4.0 | Quartet (q) | 1H |

| NH₂ | 1.5 - 3.0 | Broad Singlet (br s) | 2H |

Note: Predicted values are based on the analysis of similar molecular structures. Actual experimental values may vary.

Carbon (¹³C) NMR spectroscopy identifies the different carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in singlets for each unique carbon atom.

Methyl Carbon (CH₃): A signal in the aliphatic region.

Quaternary Carbon (C-OH): A signal further downfield due to the attachment of the electronegative oxygen atom.

Methine Carbon (CH-NH₂): A signal influenced by the adjacent amino group and trifluoromethyl group.

Trifluoromethyl Carbon (CF₃): A quartet due to the strong one-bond coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Coupled) |

|---|---|---|

| C H₃ | 20 - 30 | Quartet (q) |

| C (CH₃)(OH) | 70 - 80 | Singlet (s) |

| C H(NH₂) | 50 - 60 | Doublet (d) |

| C F₃ | 120 - 130 | Quartet (q) |

Note: Predicted values are based on the analysis of similar molecular structures. Actual experimental values may vary.

Fluorine (¹⁹F) NMR is a highly sensitive technique for the characterization of fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope. wikipedia.org The chemical shift of the fluorine signal is highly dependent on its electronic environment. dovepress.com For this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent.

The trifluoromethyl group will appear as a single resonance in the ¹⁹F NMR spectrum. This signal will be split into a doublet by the adjacent methine proton (CH). The typical chemical shift range for a CF₃ group adjacent to a chiral center is between -70 and -80 ppm relative to a CFCl₃ standard. wikipedia.org

Table 3: Predicted ¹⁹F NMR Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

Note: Predicted values are based on the analysis of similar molecular structures. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are characteristic of the functional groups present. For this compound, key vibrational bands are expected for the O-H, N-H, C-H, C-O, C-N, and C-F bonds.

O-H and N-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of O-H and N-H stretching vibrations, often overlapping. The broadness is due to hydrogen bonding.

C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region correspond to the stretching of the C-H bonds in the methyl and methine groups.

N-H Bending: A medium to strong band around 1600 cm⁻¹ is typical for the scissoring vibration of the primary amine (NH₂).

C-F Stretching: Strong, characteristic absorption bands are expected in the 1000-1300 cm⁻¹ region due to the C-F bond stretching of the trifluoromethyl group.

C-O Stretching: A band in the 1050-1200 cm⁻¹ range is indicative of the C-O stretching of the tertiary alcohol.

Raman spectroscopy would provide complementary information, especially for the more symmetric and less polar bonds.

Table 4: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H / N-H stretch | 3200 - 3600 | Strong, Broad |

| C-H stretch | 2850 - 3000 | Medium |

| N-H bend | 1590 - 1650 | Medium to Strong |

| C-F stretch | 1000 - 1300 | Strong |

Note: Predicted values are based on the analysis of similar molecular structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (molar mass: 157.13 g/mol ), the molecular ion peak (M⁺) may be observed, although it can be weak or absent in electron ionization (EI) mass spectra of alcohols and amines.

Common fragmentation pathways for this molecule would include:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen or oxygen atom is a common fragmentation pathway for amines and alcohols. libretexts.org Loss of a methyl radical (•CH₃) would result in a fragment ion.

Loss of Water: Dehydration, the elimination of a water molecule (H₂O), is a characteristic fragmentation for alcohols. libretexts.orglibretexts.org

Loss of Ammonia (B1221849): Elimination of ammonia (NH₃) can also occur.

Cleavage of the C-CF₃ bond: The bond between the chiral center and the trifluoromethyl group can cleave, leading to characteristic fragment ions.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, allowing for the confirmation of the elemental composition.

Advanced Spectroscopic Techniques: HPLC, LC-MS, UPLC Integration in Research

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful separation techniques used to purify and analyze compounds. bldpharm.com For a chiral molecule like this compound, chiral HPLC is essential for separating its enantiomers.

The integration of these chromatographic techniques with mass spectrometry (LC-MS and UPLC-MS) provides a highly sensitive and selective analytical method. nih.gov This hyphenated technique allows for the separation of the compound from complex mixtures, followed by its unambiguous identification and quantification based on its mass-to-charge ratio and fragmentation pattern. LC-MS is particularly valuable in metabolism studies, impurity profiling, and quantitative analysis in various matrices. The use of fluorinated ion-pairing reagents in reversed-phase LC-MS can enhance the retention and detection of fluorinated compounds. researchgate.netacs.org

X-ray Diffraction for Solid-State Structural Determination

The analysis of the diffraction pattern allows for the calculation of an electron density map of the repeating unit within the crystal, known as the unit cell. From this map, the positions of individual atoms can be determined, leading to the elucidation of the molecule's solid-state conformation and the nature of intermolecular interactions, such as hydrogen bonding, that stabilize the crystal packing.

A thorough search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), was conducted for X-ray diffraction data on this compound. However, no published single-crystal X-ray diffraction studies for this specific compound were found. Consequently, detailed crystallographic data, including unit cell parameters, space group, and atomic coordinates, are not available in the public domain.

While the application of X-ray diffraction would be the definitive method for establishing the unambiguous solid-state structure of this compound, such an analysis has not yet been reported. Therefore, no experimental data tables on its crystal structure can be provided at this time.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For 3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol, these methods can elucidate the effects of the trifluoromethyl group on the amino alcohol scaffold.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic structure and reactivity of organic molecules, including those containing fluorine. rsc.orgemerginginvestigators.org For this compound, DFT calculations would typically be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Representative DFT-Calculated Electronic Properties of this compound This table presents hypothetical data based on typical DFT calculation results for similar fluorinated organic molecules.

| Parameter | Value (B3LYP/6-311++G(d,p)) |

|---|---|

| Total Energy (Hartree) | -689.12345 |

| HOMO Energy (eV) | -7.12 |

| LUMO Energy (eV) | 1.45 |

| HOMO-LUMO Gap (eV) | 8.57 |

| Dipole Moment (Debye) | 3.21 |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra. ohio-state.edu This approach is widely used to calculate the vertical excitation energies, oscillator strengths, and corresponding wavelengths (λmax) of electronic transitions. scirp.orgscirp.org For this compound, TD-DFT calculations can predict its UV-Vis spectrum, providing insights into transitions such as n → π* and π → π*. scirp.org The calculations can help identify which molecular orbitals are involved in the primary electronic transitions. dntb.gov.uaresearchgate.net The choice of functional and basis set is crucial for accuracy, with long-range corrected functionals often providing better descriptions of charge-transfer excitations. ohio-state.edu

Table 2: Representative TD-DFT Calculated Electronic Transitions for this compound This table presents hypothetical data based on typical TD-DFT calculation results.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S1 | 5.45 | 227.5 | 0.0018 | HOMO -> LUMO |

| S2 | 5.98 | 207.3 | 0.0120 | HOMO-1 -> LUMO |

| S3 | 6.52 | 190.1 | 0.0085 | HOMO -> LUMO+1 |

The choice of basis set is a critical aspect of any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. For fluorinated compounds, it is important to use basis sets that can adequately describe the polarization of electron density caused by the highly electronegative fluorine atoms. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are commonly used. dergipark.org.trnih.gov Dunning's correlation-consistent basis sets, like cc-pVTZ, may offer higher accuracy. scirp.org Validation of the chosen level of theory (functional and basis set) is typically achieved by comparing calculated properties, such as geometric parameters or vibrational frequencies, with available experimental data from techniques like X-ray crystallography or infrared spectroscopy. dergipark.org.tr In the absence of experimental data for the target molecule, validation often relies on benchmarking against closely related compounds for which experimental data exists. mdpi.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the dynamic behavior and conformational preferences of molecules, which are crucial for understanding their function and reactivity.

The conformational flexibility of this compound is a key determinant of its properties. The presence of multiple rotatable bonds suggests that the molecule can exist in several different conformations. Computational methods can be used to explore the conformational energy landscape and identify the most stable conformers. nih.gov This is typically done by performing a systematic scan of the potential energy surface (PES) through the rotation of key dihedral angles, followed by geometry optimization of the resulting structures. mdpi.com Studies on fluorinated amino acids and related compounds have shown that intramolecular hydrogen bonding and steric effects play a significant role in determining the preferred conformation. fu-berlin.denii.ac.jp For the target molecule, interactions between the amino, hydroxyl, and trifluoromethyl groups are expected to be the dominant factors.

Table 3: Hypothetical Relative Energies of Conformers of this compound This table illustrates representative relative energies that would be obtained from a conformational analysis.

| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| A (Global Minimum) | 60° (gauche) | 0.00 | 75.2 |

| B | 180° (anti) | 1.15 | 15.5 |

| C | -60° (gauche) | 1.50 | 9.3 |

DFT-based reactivity descriptors are valuable tools for predicting the reactive behavior of molecules. Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can be derived from the HOMO and LUMO energies. These parameters provide a general overview of the molecule's reactivity.

For a more detailed, atom-specific picture of reactivity, local reactivity descriptors like Fukui functions are employed. The Fukui function, f(r), indicates the change in electron density at a specific point r when the total number of electrons in the system changes. It helps in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

f+(r) : Predicts sites for nucleophilic attack (where an electron is added).

f-(r) : Predicts sites for electrophilic attack (where an electron is removed).

f0(r) : Predicts sites for radical attack.

For this compound, calculating these indices would reveal the atoms most susceptible to different types of chemical reactions, providing a theoretical basis for understanding its chemical behavior.

Mechanistic Studies through Computational Approaches

Computational mechanistic studies are instrumental in mapping the energetic landscape of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict the most likely pathway a reaction will follow.

The study of reaction pathways involves identifying the sequence of elementary steps that connect reactants to products. A key element in this is the characterization of the transition state , which is the highest energy point along the reaction coordinate. mdpi.com The energy difference between the reactants and the transition state is the activation energy, a critical factor in determining the reaction rate.

Illustrative Data for a Hypothetical Reaction Pathway: The following table illustrates the type of data that would be generated from a computational study on a reaction involving this compound. Note: This data is hypothetical and for illustrative purposes only.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials |

| Transition State 1 | +15.2 | First energetic barrier |

| Intermediate | -5.4 | A stable species formed during the reaction |

| Transition State 2 | +10.8 | Second energetic barrier |

| Products | -12.5 | Final products of the reaction |

Domino reactions, also known as cascade or tandem reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. rsc.org These reactions are highly efficient for building molecular complexity from simple starting materials.

Computational studies are vital for unraveling the intricate mechanisms of domino reactions. researchgate.net For transformations involving fluorinated building blocks similar to this compound, theoretical calculations can help to:

Predict the feasibility of a proposed domino sequence.

Explain the observed regioselectivity and stereoselectivity.

Identify key intermediates and transition states that control the reaction outcome.

For example, in three-component cyclization reactions leading to complex heterocyclic structures, DFT calculations can elucidate the stepwise mechanism, which may involve aldol (B89426) additions, cyclizations, and dehydrations occurring in a specific sequence. nih.govnih.gov

Frontier Molecular Orbital (FMO) Theory and Molecular Electrostatic Potential (MEP) Mapping

FMO theory and MEP mapping are conceptual tools derived from quantum chemical calculations that provide qualitative insights into a molecule's reactivity. researchgate.netsemanticscholar.org

Frontier Molecular Orbital (FMO) Theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energy and shape of these orbitals are key to understanding chemical reactions:

HOMO: Represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor.

LUMO: Represents the lowest energy empty orbital and is associated with the molecule's ability to act as an electrophile or electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. sciensage.info

For this compound, an FMO analysis would help predict its reactivity towards various reagents. The electron-rich amino and hydroxyl groups would likely contribute significantly to the HOMO, while the electron-withdrawing trifluoromethyl group would influence the energy of the LUMO.

Molecular Electrostatic Potential (MEP) Mapping provides a visual representation of the charge distribution within a molecule. dergipark.org.tr An MEP map plots the electrostatic potential onto the electron density surface of the molecule. Different colors are used to indicate regions of different potential:

Red: Regions of negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of positive potential, indicating electron-deficient areas that are susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral potential.

An MEP map of this compound would likely show negative potential (red) around the lone pairs of the oxygen and nitrogen atoms, identifying them as nucleophilic centers. Conversely, the hydrogen atoms of the amino and hydroxyl groups, as well as the areas influenced by the trifluoromethyl group, might show a more positive potential (blue), indicating sites for potential interaction with nucleophiles. nih.gov

Illustrative FMO and MEP Data: The table below presents the kind of data that would be obtained from a DFT calculation for this compound. Note: This data is hypothetical and for illustrative purposes only.

| Parameter | Value | Interpretation |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | +1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability |

| MEP Minimum | -0.045 a.u. | Located near the Nitrogen atom (nucleophilic site) |

| MEP Maximum | +0.038 a.u. | Located near the hydroxyl Hydrogen (electrophilic site) |

Applications of 3 Amino 4,4,4 Trifluoro 2 Methylbutan 2 Ol in Organic Synthesis

Role as a Chiral Building Block in Multistep Synthesis

Chiral amino acids and their derivatives are fundamental as building blocks in asymmetric synthesis, serving as precursors, reagents, auxiliaries, and organocatalysts. researchgate.netnih.gov Their application is crucial for creating enantiopure compounds, which are vital in the pharmaceutical and agrochemical industries. researchgate.net Fluorinated amino acids, in particular, are essential in protein engineering and medicinal chemistry for their ability to modify properties like hydrophobicity, folding, and cell permeability. nih.gov The synthesis of complex, tailor-made non-canonical amino acids often employs chiral complexes, for instance, those involving Ni(II), to achieve high stereoselectivity. nih.govmdpi.com The general strategy involves using a recyclable chiral auxiliary to guide the stereochemical outcome of reactions, such as alkylation, to produce enantiomerically pure amino acids on a large scale. mdpi.com These building blocks are then used in linear or convergent multi-step synthesis sequences to construct complex target molecules. d-nb.infoyoutube.com

Participation in Multi-Component Reactions (MCRs) for Complex Heterocycle Formation

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates most of the atoms of the starting materials. researchgate.netnih.govnih.gov This approach is noted for its atom economy, efficiency, and its ability to rapidly generate libraries of complex molecules. nih.gov MCRs are particularly valuable in medicinal chemistry and drug discovery for the synthesis of diverse heterocyclic scaffolds. researchgate.netnih.gov

Synthesis of Fluorinated Heterocyclic Compounds

The incorporation of fluorine into heterocyclic structures is a common strategy in medicinal chemistry to enhance the biological activity of molecules. nih.gov MCRs provide a powerful tool for the synthesis of these fluorinated heterocycles. nih.gov While specific MCRs involving 3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol are not documented, the general principle involves using a fluorinated building block as one of the components in a reaction with other reagents to construct the heterocyclic ring system. The stereoselective incorporation of fluorine can significantly alter the physical and chemical properties of the resulting N-heterocyles, including their stability, conformation, and basicity. d-nb.info

Control of Regioselectivity and Stereoselectivity in MCRs

Controlling regioselectivity and stereoselectivity is a critical challenge in MCRs. The final structure of the product is influenced by the nature of the starting materials, the solvent, and the catalyst used. researchgate.net For chiral molecules, the stereochemical outcome is paramount. In reactions involving chiral fluorinated building blocks, the inherent chirality of the starting material can direct the formation of specific stereoisomers. For example, in the synthesis of fluorinated amino acids, chiral ligands are used to control the facial selectivity of electrophilic attack, leading to high diastereoselectivity. nih.gov While specific examples for this compound are unavailable, the principles of stereocontrol seen in the synthesis of other complex molecules, like trans-3-Amino-2,2,4,4-tetramethylcyclobutanol, often rely on biocatalytic or chiral catalyst-controlled steps to achieve high diastereomeric ratios. nih.gov

Utilization as a Precursor for Biologically Active Molecules

Fluorinated compounds, including amino alcohols and amino acids, are attractive building blocks for the synthesis of biologically active molecules due to the unique properties conferred by fluorine. nih.gov The trifluoromethyl group can significantly enhance biological activity. nih.gov Amino acids and their derivatives are integral to modern drug design, with a significant number of FDA-approved small-molecule drugs containing an amino acid, diamine, or amino alcohol residue. nih.gov These precursors are used to synthesize a wide range of pharmaceuticals, from enzyme inhibitors to receptor agonists. nih.govnih.gov For instance, fluorinated amino acids are used as bioisosteres for natural amino acids like leucine (B10760876) in the design of peptides and peptidomimetics with improved metabolic stability. mdpi.com

Development of Novel Ligands and Catalysts

Amino acids and their derivatives can serve as chiral ligands in transition metal catalysis, facilitating asymmetric transformations. nih.gov The development of specialized ligands is crucial for achieving high enantioselectivity in reactions such as C-H olefination. nih.gov For example, modified chiral spiro phosphoric acid (SPA) ligands have been developed for amine-directed C-H activation. nih.gov While there is no specific information on ligands derived from this compound, the presence of both an amino and a hydroxyl group in its structure provides potential coordination sites for metal ions, suggesting its theoretical potential for use in developing new chiral ligands and catalysts.

Integration into Peptidomimetics and Pseudopeptide Chemistry

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved properties, such as enhanced stability against enzymatic degradation. nih.govnih.gov One common strategy in designing peptidomimetics is the replacement of amide bonds with surrogates, creating pseudopeptides. nih.govnih.gov The integration of unnatural amino acids, including fluorinated ones, is a key approach in this field. mdpi.com These modifications can lead to more conformationally constrained structures with higher bioactivity. nih.gov For example, β-amino acids are often incorporated to create α/β-peptides that are more resistant to proteases. mdpi.com Similarly, hydroxyethylene transition-state mimetics have been used to design inhibitors for metalloproteases. d-nb.info The structure of this compound makes it a potential candidate for incorporation into peptide backbones to create novel pseudopeptides with potentially enhanced stability and biological activity.

Advanced Research Directions and Future Perspectives

Development of Green Chemistry Approaches for its Synthesis

The synthesis of complex fluorinated molecules traditionally involves multi-step processes with harsh reagents and significant waste production. The development of green chemistry approaches is paramount for the sustainable manufacturing of 3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol. Key areas of research focus on biocatalysis and continuous flow technologies to enhance efficiency and reduce environmental impact.

Biocatalytic methods, employing enzymes such as alcohol dehydrogenases (ADHs) and amine transaminases (ATAs), offer a promising route. These enzymes can perform highly selective reactions under mild, aqueous conditions, often eliminating the need for cumbersome protecting groups. researchgate.net For instance, a bienzymatic cascade could be envisioned where an ADH selectively reduces a trifluoroacetyl group in a diketone precursor, followed by an ATA-catalyzed amination of a less hindered ketone moiety to yield the desired amino alcohol stereoisomer with high purity. researchgate.net

Continuous flow synthesis presents another powerful green alternative. This technology allows for rapid and safe reactions with unstable intermediates, precise control over reaction parameters, and easier scalability. chemistryviews.org A flow process for synthesizing fluorinated α-amino acids has been developed involving photooxidative cyanation followed by hydrolysis, demonstrating the potential for producing these valuable compounds efficiently and on a larger scale. chemistryviews.orgnju.edu.cnacs.org

| Approach | Key Principles | Potential Advantages for Synthesis | Relevant Research Findings |

|---|---|---|---|

| Biocatalysis (Enzymatic Synthesis) | Use of enzymes (e.g., ADHs, ATAs) as catalysts. | High chemo-, diastereo-, and enantioselectivity; Mild, aqueous reaction conditions; Avoids protecting groups. | Successful synthesis of various fluorinated amino alcohols from diketone precursors with high conversion and stereocontrol. researchgate.net |

| Continuous Flow Chemistry | Reactions are performed in a continuously flowing stream. | Enhanced safety and control; Efficient handling of unstable intermediates; Improved scalability; Reduced waste. | Demonstrated for the production of a wide range of fluorinated amino acids without intermediate purification. chemistryviews.org |

Exploration of Novel Reaction Mechanisms and Transformations

Understanding and expanding the reaction repertoire of this compound is crucial for its application as a versatile chemical building block. Research into its transformations can unlock pathways to new classes of compounds, particularly complex heterocycles and peptidomimetics.

The bifunctional nature of β-amino-α-trifluoromethyl alcohols allows for a variety of chemical transformations. For example, they can be converted into corresponding 1,3-oxazolidin-2-ones through carbonylation reactions using reagents like phosgene (B1210022) or carbonyldiimidazole. nih.gov These oxazolidinones are valuable chiral auxiliaries and intermediates in organic synthesis. The stereochemistry of the starting amino alcohol directly controls the stereochemistry of the resulting heterocyclic product. nih.gov Furthermore, these amino alcohols can be transformed into trifluoromethylated carboxylic acids, expanding their utility. nih.gov

Modern synthetic methods, such as visible-light photoredox catalysis, open up novel reaction pathways. This approach allows for the generation of alkyl radicals under mild conditions, which can then be used to construct complex molecules. nih.gov For instance, a photoredox-catalyzed carbofluorination of dehydroalanine (B155165) derivatives has been developed to produce α-fluoro-α-amino acids, showcasing a mechanism that could be adapted for transformations involving this compound. nih.gov

| Transformation Type | Potential Products | Reaction Mechanism/Reagents | Significance |

|---|---|---|---|

| Cyclization | Trifluoromethyl-substituted 1,3-oxazolidin-2-ones | Carbonylation with phosgene, triphosgene, or carbonyldiimidazole. nih.gov | Access to valuable chiral auxiliaries and synthetic intermediates. |

| Oxidation/Rearrangement | Trifluoromethylated carboxylic acids | Various oxidative cleavage methods. nih.gov | Conversion to another important class of functional molecules. |

| Radical-Based Reactions | Novel carbon-carbon or carbon-heteroatom bond formations | Visible-light photoredox catalysis. nih.gov | Enables complex molecule synthesis under mild, metal-free conditions. |

Expanding the Scope of Derivatization for New Chemical Entities

The unique structural and electronic properties conferred by the trifluoromethyl group make this compound an excellent starting point for creating new chemical entities (NCEs) with potential therapeutic applications. researchgate.netnumberanalytics.com Derivatization of its amino and hydroxyl functional groups can lead to libraries of novel compounds for drug discovery screening.

Fluorinated amino acids are increasingly used as bioisosteres for naturally occurring amino acids, such as leucine (B10760876), in peptide design. mdpi.com This substitution can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. researchgate.netmdpi.com By incorporating this compound into peptide chains, novel peptidomimetics with improved therapeutic potential can be generated. nih.govnih.gov The synthetic versatility of this compound allows for its use as a scaffold to build diverse molecular architectures.

| Functional Group Targeted | Type of Derivative | Potential Application | Rationale |

|---|---|---|---|

| Amino Group | Amides, Peptidomimetics | Drug Discovery, Enzyme Inhibitors | The CF₃ group can enhance metabolic stability and protein-ligand interactions. researchgate.netmdpi.com |

| Hydroxyl Group | Ethers, Esters | Prodrugs, Modulating Solubility | Altering polarity and pharmacokinetic properties. |

| Bifunctional (Amino and Hydroxyl) | Heterocyclic Scaffolds | Novel Compound Libraries | Creating rigid, three-dimensional structures for screening. nih.gov |

Designing and Synthesizing Fluorinated Amino Alcohol Conjugates

Conjugating bioactive molecules with amino acids or amino alcohols is a well-established strategy to improve their pharmacological profiles. mdpi.com Designing conjugates based on this compound could yield novel therapeutics with enhanced efficacy, delivery, and stability.

The strategy involves linking the fluorinated amino alcohol to a parent drug or natural product. For example, a threonine analogue, (2R,3S)-3-amino-4-mercapto-2-butanol, was successfully incorporated into tetrapeptides to create covalent inhibitors of Sortase enzymes, demonstrating the feasibility of using amino alcohol mimics in complex peptide synthesis. researchgate.net Similarly, this compound can be conjugated to peptides, small-molecule drugs, or natural products to leverage the benefits of fluorination, such as increased lipophilicity and resistance to enzymatic degradation. rsc.org

| Conjugate Class | Design Principle | Potential Therapeutic Benefit | Example Concept |

|---|---|---|---|

| Peptide Conjugates | Incorporate as a non-natural amino alcohol residue. | Enhanced proteolytic stability, altered conformation, improved bioactivity. | Mimicking the synthesis of tetrapeptide analogues using threonine mimics. researchgate.net |

| Small-Molecule Drug Conjugates | Use as a linker or a modifying moiety for an existing drug. | Improved pharmacokinetics (absorption, distribution, metabolism), reduced toxicity. mdpi.com | Ester or amide linkage to a drug with poor solubility or rapid metabolism. |

| Natural Product Conjugates | Modify a natural compound to improve its drug-like properties. | Increased bioavailability and efficacy of natural products. mdpi.com | Conjugation to a plant-derived compound to improve its stability in vivo. |

Potential for Applications as Analytical Probes in Chemical Biology

The fluorine atom is a powerful tool in chemical biology, primarily due to the utility of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com As there is no natural fluorine background in biological systems, ¹⁹F NMR provides a clear window to observe the behavior of fluorine-labeled molecules in complex environments.

The trifluoromethyl group in this compound makes it an excellent candidate for development as, or incorporation into, ¹⁹F NMR probes. rsc.org Molecules containing groups with multiple equivalent fluorine atoms, such as the perfluoro-tert-butyl group, are particularly sensitive probes for ¹⁹F NMR. nih.gov By analogy, the CF₃ group can serve as a sensitive reporter. These probes can be used to study protein-ligand interactions, monitor enzyme activity, and investigate protein folding and dynamics in living cells. The distinct chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, providing detailed information upon binding or conformational changes. mdpi.comnih.gov

| Application Area | Principle | Type of Information Gained | Advantages of Using a Fluorinated Probe |

|---|---|---|---|

| Protein-Ligand Interaction Studies | Monitor changes in the ¹⁹F NMR chemical shift upon binding. | Binding affinity, kinetics, and conformational changes in the binding pocket. | High sensitivity and lack of background signal in biological samples. mdpi.com |

| Enzyme Activity Assays | Design a substrate that releases a fluorinated product with a different ¹⁹F signal. | Real-time monitoring of enzyme kinetics. | Provides a direct, continuous assay method. |

| In-Cell NMR | Introduce the probe into living cells to study intracellular processes. | Protein folding, stability, and interactions within a cellular context. | Non-invasive tool for studying biomolecules in their native environment. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.